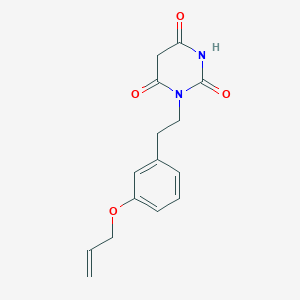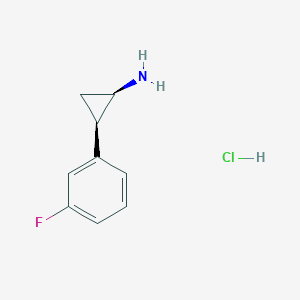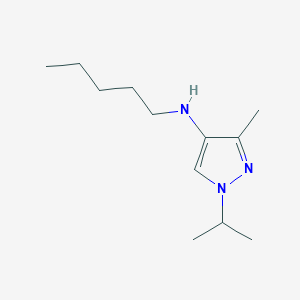![molecular formula C11H14F3N5 B11732861 1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina es un compuesto sintético caracterizado por su estructura única, que incluye un grupo trifluoroetil y un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina generalmente implica la reacción de 1,4-dimetil-1H-pirazol con bromuro de 2,2,2-trifluoroetil en condiciones básicas. La reacción se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) con una base como carbonato de potasio (K2CO3) para facilitar la reacción de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de sistemas automatizados puede ayudar a mantener condiciones de reacción consistentes y mejorar el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo trifluoroetil se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2) en un medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Reacciones de sustitución nucleofílica utilizando bases como carbonato de potasio (K2CO3) en solventes orgánicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción de 1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluoroetil mejora la capacidad del compuesto para penetrar las membranas celulares, lo que le permite alcanzar objetivos intracelulares. El anillo de pirazol puede interactuar con los sitios activos de las enzimas, lo que puede inhibir su actividad y provocar diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1,4-dimetil-1H-pirazol: Carece del grupo trifluoroetil, lo que da como resultado diferentes propiedades químicas y biológicas.
1-(2,2,2-trifluoroetil)-1H-pirazol: Contiene el grupo trifluoroetil pero carece del anillo de pirazol adicional.
Unicidad
1,4-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-3-amina es única debido a la presencia tanto del grupo trifluoroetil como del anillo de pirazol, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H14F3N5 |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-8-5-18(2)17-10(8)15-3-9-4-16-19(6-9)7-11(12,13)14/h4-6H,3,7H2,1-2H3,(H,15,17) |
Clave InChI |
DCGNQBYLFBQACP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1NCC2=CN(N=C2)CC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)

![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)

![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)


![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
